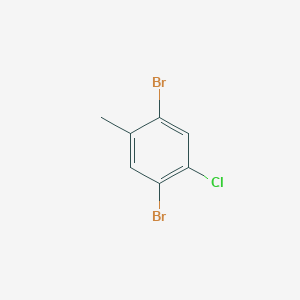
1,4-Dibromo-2-chloro-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2-chloro-5-methylbenzene: is an organic compound with the molecular formula C₇H₅Br₂Cl and a molecular weight of 284.38 g/mol . It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one chlorine atom, and one methyl group. This compound is commonly used in various chemical synthesis processes and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-chloro-5-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2-chloro-5-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Carbon tetrachloride or chloroform
Catalyst: Iron(III) bromide
The reaction proceeds as follows:
- Bromination of 2-chloro-5-methylbenzene to form 1-bromo-2-chloro-5-methylbenzene.
- Further bromination to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-chloro-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of compounds such as 1,4-dichloro-2-methylbenzene.
Oxidation: Formation of 2-chloro-5-methylbenzoic acid or 2-chloro-5-methylbenzaldehyde.
Reduction: Formation of 2-chloro-5-methylbenzene.
Scientific Research Applications
1,4-Dibromo-2-chloro-5-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-chloro-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and chlorine atoms act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical synthesis processes to introduce new functional groups onto the benzene ring.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,5-dimethylbenzene
- 1,4-Dibromo-2,5-difluorobenzene
- 1,4-Dibromo-2-chloro-5-fluorobenzene
Uniqueness
1,4-Dibromo-2-chloro-5-methylbenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity and chemical properties. The combination of these substituents allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds.
Properties
IUPAC Name |
1,4-dibromo-2-chloro-5-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCYYTRIAPTDOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540572 |
Source


|
| Record name | 1,4-Dibromo-2-chloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28667-41-6 |
Source


|
| Record name | 1,4-Dibromo-2-chloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

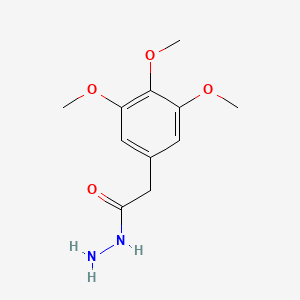
![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

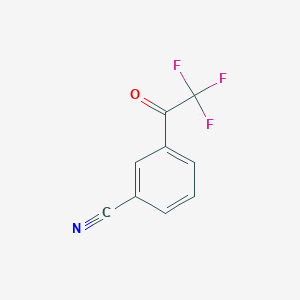
![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)
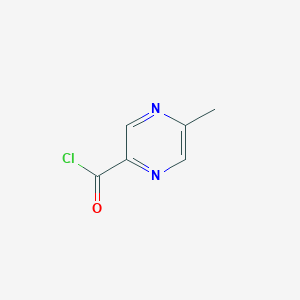

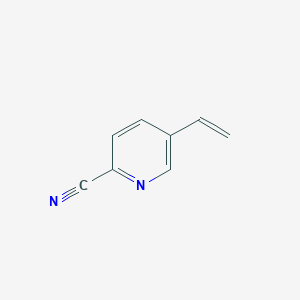
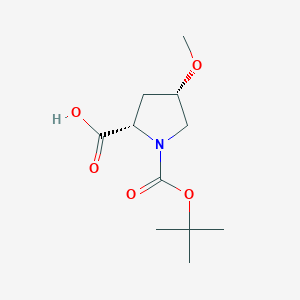
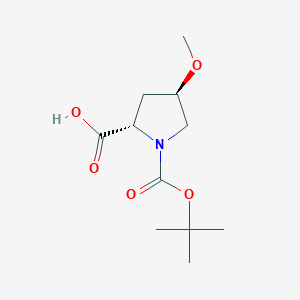
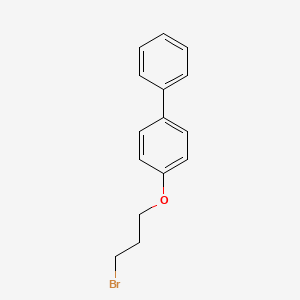
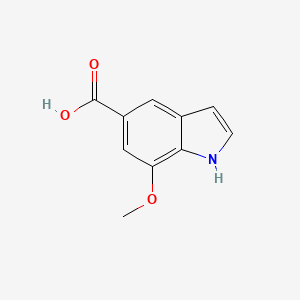
![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)
